molecular formula C15H12ClFO3 B1439934 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 926028-22-0

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1439934
CAS No.: 926028-22-0
M. Wt: 294.7 g/mol
InChI Key: UMJSTYFZHZLRKQ-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12ClFO3 It is a derivative of benzoyl chloride, featuring a fluorobenzyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid+SOCl24-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride+SO2+HCl\text{4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid+SOCl2​→4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Reduction: Strong reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
  • 4-[(4-Methylbenzyl)oxy]-3-methoxybenzoyl chloride
  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Uniqueness

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)4-7-13(14)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJSTYFZHZLRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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